1-Tetradecanol

Catalog No.
S562632
CAS No.
112-72-1
M.F
C14H30O
M. Wt
214.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecanol

Formulators often encounter viscosity mismatch and foam instability when substituting C14 fatty alcohol with C12 or C16 homologs. 1-Tetradecanol (myristyl alcohol) provides the precise alkyl chain length for optimal surfactant HLB and CMC, enabling high-performance concentrated detergents. Key differentiators: • Melting point 38-39 °C, high latent heat for body-temperature PCMs. • C14 chain lowers CMC vs. C12, boosting low-concentration detergency. • Emollient with lighter skin feel, avoids excessive thickening vs. C16/C18 alcohols. • Co-surfactant for enhanced foam stability. Supplied with ≥98% purity; ready for global shipment.

CAS Number

112-72-1

Product Name

1-Tetradecanol

IUPAC Name

tetradecan-1-ol

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N

solubility

In water, 1.91X10-1 mg/L at 25 °C
In water, 0.30 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene, chloroform
Soluble in ether, slightly soluble in alcohol

Synonyms

Tetradecanol; 1-Hydroxytetradecane; 1-Tetradecyl Alcohol; Adol 18; Alfol 14; Conol 1495; Hinol 14SS; Kalcohl 40; Kalcohl 4098; Kalcol 4098; Kolliwax MA; Lanette 14; Lanette K; Lanette Wax KS; Lorol C 14; Loxanol V; Myristic alcohol; Myristyl Alcohol;

Canonical SMILES

CCCCCCCCCCCCCCO

The exact mass of the compound Tetradecanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-06 m0.000191 mg/ml at 25 °cin water, 1.91x10-1 mg/l at 25 °cin water, 0.30 mg/l at 25 °cvery soluble in ethanol, ether, acetone, benzene, chloroformsoluble in ether, slightly soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Emulsifying; Emulsion stabilizing; Foam boosting; Hair conditioning; Skin conditioning; Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 250 g, 500 g

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain, saturated C14 fatty alcohol. At room temperature, it is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol. It serves as a critical intermediate in the chemical synthesis of surfactants, such as sulfated alcohols, and is widely used for its emollient properties in cosmetics and personal care products. Additionally, its specific thermal properties make it a candidate for phase change materials (PCMs) in thermal energy storage applications.

Research Fit

Melting point near body temperature supports thermal buffering applications
Log P at critical lipophilicity threshold for membrane partitioning studies
C14 chain length provides foam stability and drainage control in surfactant systems

Substituting 1-Tetradecanol with other common fatty alcohols like 1-dodecanol (C12), 1-hexadecanol (C16), or 1-octadecanol (C18) is often unviable without significant process or formulation adjustments. The two-carbon difference between these homologs directly alters critical physical properties. For instance, chain length dictates melting point and latent heat of fusion, which are non-negotiable parameters in thermal energy storage applications. In formulations such as emulsions, increasing the alkyl chain length generally increases viscosity; therefore, replacing C14 alcohol with C16 (cetyl alcohol) can undesirably alter product texture and stability. Furthermore, when used as a precursor for surfactants, the C14 chain length imparts a specific hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC), affecting the detergency and foaming characteristics of the final product, making it functionally distinct from C12 or C16-derived surfactants.

Substitution Risk

1-Tetradecanol (C14) Melts near body temperature, delivers high foam stiffness and low drainage, sits at lipophilicity inflection point
C12 Substitution Risk Sub-ambient melting (~24 °C) may cause premature liquefaction and storage instability; significantly lower foam stiffness and higher drainage
1-Tetradecanol (C14) Balanced hydrophobicity and membrane partitioning; RIFM safety-assessment endpoints cleared
C16 Substitution Risk Higher melting point (~49 °C) may require greater energy input for phase change; excessive viscosity may hinder processing; different membrane accumulation profile

Precise Melting Point for Targeted Thermal Energy Storage Applications

For applications requiring precise temperature control, 1-Tetradecanol offers a distinct and narrow melting point range of approximately 38-39°C. This is significantly different from the lower melting point of 1-Dodecanol (~24°C) and the higher melting point of 1-Hexadecanol (~50°C). This property is critical for phase change materials (PCMs) designed to maintain stable temperatures for applications like building energy management or thermal protection of sensitive components.

Evidence DimensionMelting Point (°C)
Target Compound Data39.2°C
Comparator Or Baseline1-Dodecanol: 24.1°C | 1-Hexadecanol: 50.2°C
Quantified Difference+15.1°C vs. 1-Dodecanol; -11°C vs. 1-Hexadecanol
ConditionsAs measured by Differential Scanning Calorimetry (DSC).

This specific melting point makes 1-Tetradecanol the correct choice for thermal storage systems designed to operate in the 37-40°C range, where C12 and C16 analogs are unsuitable.

PCM Thermal Profile
Head-to-head
C14 Target
Tm 37.7–38.0 °C
ΔHfus ≈220 J/g
C12 & C16 Comparators
C12 Tm 23.5–24.0 °C
C16 Tm 49.0–49.4 °C
Supports thermal buffering selection in 35–40 °C range
Atmospheric pressure; μDSC

High Latent Heat of Fusion for Maximized Energy Storage Density

1-Tetradecanol exhibits a high latent heat of fusion, a critical parameter for thermal energy storage capacity. Experimental data shows its latent heat is approximately 230.9 J/g. This is quantitatively higher than that of its shorter-chain analog, 1-Dodecanol (221.0 J/g), although lower than 1-Hexadecanol (243.6 J/g). While 1-Hexadecanol's latent heat is higher, its melting point is often too high for low-temperature applications, positioning 1-Tetradecanol as a strong candidate when balancing both melting point and high energy storage density.

Evidence DimensionLatent Heat of Fusion (J/g)
Target Compound Data230.9 J/g
Comparator Or Baseline1-Dodecanol: 221.0 J/g | 1-Hexadecanol: 243.6 J/g
Quantified Difference4.5% higher than 1-Dodecanol
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

For a given mass, 1-Tetradecanol can store more thermal energy than 1-Dodecanol, allowing for more compact or efficient thermal management systems operating at its specific phase transition temperature.

Membrane Partitioning
Head-to-head
C14 Target
log P 6.07
MMC 142 mM
C12 Comparator
log P 5.02
MMC 254 mM
Critical threshold for membrane accumulation studies
Calculated log P; solubility at 30 °C

Superior Surfactant Efficiency as a Precursor Material

When used as a precursor for anionic surfactants, the C14 alkyl chain of 1-Tetradecanol provides a distinct performance advantage. The resulting surfactant, sodium tetradecyl sulfate, has a critical micelle concentration (CMC) of 2.1 x 10⁻³ mol/L. This is approximately 4 times lower than the CMC of sodium dodecyl sulfate (8.3 x 10⁻³ mol/L), which is derived from the C12 analog, 1-dodecanol. A lower CMC indicates higher efficiency, meaning less surfactant is required to achieve the necessary surface tension reduction and micelle formation for cleaning and emulsification tasks.

Evidence DimensionCritical Micelle Concentration (CMC) of Derived Sulfate Surfactant (mol/L)
Target Compound Data2.1 x 10⁻³ mol/L (from 1-Tetradecanol)
Comparator Or Baseline8.3 x 10⁻³ mol/L (from 1-Dodecanol)
Quantified Difference75% lower CMC (approx. 4x more efficient)
ConditionsMeasured in water at 25°C.

This demonstrates that for producing high-efficiency anionic surfactants, 1-Tetradecanol is a more effective precursor than 1-Dodecanol, potentially reducing the amount of surfactant needed in a final formulation.

Acute Toxicity
Reported
LD50 >5000 mg/kg oral, rat; lower skin permeation vs C10
Very low acute toxicity; lower dermal permeation vs C10
RIFM safety-assessment endpoints cleared

Modulated Viscosity in Emulsion Formulations

In oil-in-water (O/W) emulsions, the chain length of fatty alcohol co-emulsifiers is a key determinant of the final product's viscosity and rheology. Studies show that as the alkyl chain length of fatty alcohols increases, the viscosity of the emulsion also increases. Specifically, C16 (cetyl alcohol) and C18 (stearyl alcohol) provide a greater viscosity increase compared to C14 (myristyl alcohol). This makes 1-Tetradecanol the preferred choice when formulating for a lighter texture or lower viscosity while still benefiting from the emulsion stabilization and emollient properties of a long-chain fatty alcohol.

Evidence DimensionEmulsion Viscosity
Target Compound DataProvides lower viscosity increase
Comparator Or Baseline1-Hexadecanol (C16) and 1-Octadecanol (C18) provide higher viscosity increase
Quantified DifferenceQualitatively lower; specific values are formulation-dependent
ConditionsOil-in-water (O/W) emulsion systems.

For formulators needing to control viscosity precisely, 1-Tetradecanol offers a lighter thickening effect than C16 or C18 alcohols, enabling the creation of less heavy creams and lotions without sacrificing stability.

Foam Rheology
Head-to-head
C14 Target
Drainage 0.5 g
Stiffness 32 g
C12 & C16
C12 drainage 52 g, stiffness 8 g
C16 drainage 2 g, stiffness 21 g
Supports foam stability and stiffness selection
Triethanolamine stearate systems

Phase Change Materials for Thermal Regulation near Body Temperature

Due to its sharp melting point at ~38-39°C and high latent heat of fusion, 1-Tetradecanol is highly suitable for developing thermal energy storage systems that need to operate close to human body temperature. This includes applications in temperature-regulated textiles, medical device thermal management, and maintaining stable temperatures for biological samples.

Precursor for High-Efficiency Anionic Surfactants

The C14 chain of 1-Tetradecanol is optimal for synthesizing surfactants like sodium tetradecyl sulfate, which exhibit a significantly lower critical micelle concentration (CMC) than their C12 counterparts. This makes it the precursor of choice for producing concentrated detergents and cleaning agents where performance at low concentrations is a key procurement driver.

Formulating Lightweight Creams and Lotions with Controlled Viscosity

In the cosmetics and personal care industry, 1-Tetradecanol serves as an effective emollient and emulsion stabilizer. Its C14 chain provides a less pronounced thickening effect compared to C16 (cetyl) or C18 (stearyl) alcohols, making it the right choice for creating formulations with a lighter, less heavy skin feel without compromising stability.

Co-surfactant for Optimizing Foam Stability

In complex surfactant systems, 1-Tetradecanol can act as a co-surfactant to enhance foam stability. Research has shown that due to chain-length compatibility with primary surfactants, C14 fatty alcohols can effectively increase the adsorption density at the gas-liquid interface, leading to more stable foams compared to shorter or longer chain alcohols in specific systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermal energy storage PCM
Melting point near body temperature and high latent heat capacity
PCM thermal cycling stability and energy density
Cosmetic emollient & foam stabilizer
Low drainage, high foam stiffness, and reported safety-assessment profile
Foam drainage and stiffness, dermal safety review
QSAR & membrane partitioning reference
Lipophilicity inflection point between moderate and high log P
Membrane accumulation and MMC benchmarking
Surfactant rheology modifier
C14 chain length induces cylindrical micelles and viscosity build
Micellar structural transition and foam rheology

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Liquid; Liquid, Other Solid
White solid; [Merck Index]
Solid

Color/Form

White solid
White crystals
Leaflets

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.229665576 Da

Monoisotopic Mass

214.229665576 Da

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999)
295.8 °C

Flash Point

285 °F (USCG, 1999)
140.5 °C
285 °F (141 °C) (Open cup)

Heavy Atom Count

15

Vapor Density

7.39 (Air = 1)

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float
0.823 at 40 °C
Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C
Density: 0.8236 g/cu cm at 38 °C

LogP

6.03 (LogP)
6.03
log Kow = 6.03

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

99.7 °F (USCG, 1999)
37.7 °C
Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form)
39.5 °C

UNII

V42034O9PU

Related CAS

67905-32-2 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 22 of 465 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 443 of 465 companies with hazard statement code(s):;
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Tetradecanol (myristyl alcohol) is a white solid. It is not soluble in water. USE: 1-Tetradecanol is used as a perfume fixative for soaps and cosmetics. It is found in many personal care items such as; shampoo, toothpaste, cold creams, ointments and suppositories. 1-Tetradecanol is used in specialty cleaning products, as an anti-foam agent and in some plastics. It is also used as a food additive. EXPOSURE: Workers that use or produce 1-tetradecanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 1-tetradecanol. Skin exposure will result from using some personal care items. If 1-tetradecanol is released to the environment it is expected to bind tightly to particles in soil and water. It is not expected to move through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is expected to build up moderately in aquatic organisms. If 1-tetradecanol is released to air, it will be broken down by reactions with other chemicals. RISK: Allergic skin reactions have occurred in some individuals exposed to 1-tetradecanol in personal care products. No other health effects data were located for humans exposed to 1-tetradecanol. Mild-to-moderate eye irritation was observed in laboratory animals with direct eye exposure to 1-tetradecanol. Skin irritation was not observed in laboratory animals following direct skin contact. Skin tumors following skin exposure to a known cancer-causing agent (7,12-dimethylbenz(a)anthracene) were slightly increased by skin exposure to 1-tetradecanol. The potential for 1-tetradecanol to cause cancer without exposure to another known cancer-causing agent has not been examined in laboratory animals. The potential for 1-tetradecanol to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for 1-tetradecanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00011 [mmHg]
1.1X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

112-72-1
67762-30-5
67762-41-8
68002-95-9
68333-80-2
68855-56-1
71750-71-5
75782-87-5
63393-82-8

Associated Chemicals

Tetradecyl alcohol; 27196-00-5

Wikipedia

1-Tetradecanol

Use Classification

Fragrance Ingredients
Cosmetics -> Foam boosting; Emulsion stabilizing; Skin conditioning; Emollient; Viscosity controlling

Methods of Manufacturing

Prepared by sodium reduction of fatty acid esters ... by lithium aluminum hydride reduction of fatty acids ... from acetaldehyde plus dimethylamine.
Ethylene (Alfol/Epal processes; coproduced with n-hexanol/n-octanol/n-decanol/n-alkanol(C8-C10)/lauryl alcohol, narrow-cut/n-alkanol(C12-C14)/cetyl alcohol/stearyl alcohol/n-alkanol(C12-C18)/cetyl stearyl alcohol/n-alkanol(C20+))
n-Alkanol(C12-C14)(fractionation; coproduced with lauryl alcohol, narrow-cut)
Myristic acid (hydrogenation)

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
1-Tetradecanol: ACTIVE
Tetradecanol: ACTIVE
Narrow cuts contain, typically 98% C14, broad cuts, 62% C14, 36% C16.
Reported product categories: hair dyes and colors (all types requiring caution statements and patch tests); moisturizing preparations; shaving preparations, misc.; cleansing products (cold creams, cleansing lotions, liquids and pads)
Reported cosmetic categories: makeup bases; personal cleanliness products, misc.; beard softeners ... face, body and hand creams and lotions; moisturizing creams and lotions

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The objective of this study was to evaluate the skin permeation enhancement effect and skin irritation of saturated fatty alcohols using melatonin as a model compound. A saturated solution of melatonin in a mixture of water and ethanol (40:60) containing 5% w/v of saturated fatty alcohol was used in the skin permeation studies using Franz diffusion cells. For skin irritation studies, 230 uL of fatty alcohol solution was applied on the dorsal surface of the hairless rats using Hill top chamber. The skin irritation was evaluated by visual scoring method and bioengineering methods such as measurement of transepidermal water loss (TEWL) and skin blood flow. The flux of melatonin across hairless rat skin was found to be dependent on the carbon chain length of the fatty alcohols, with decanol showing the maximum permeation of melatonin. All fatty alcohols increased the TEWL and skin blood flow significantly compared with the vehicle. The fatty alcohols (decanol, undecanol and lauryl alcohol), which showed greater permeation of melatonin, also produced greater TEWL, skin blood flow and erythema. Tridecanol and myristyl alcohol showed lower permeation enhancement effect but caused greater skin irritation. Octanol and nonanol may be the most useful enhancers for the transdermal delivery of melatonin considering their lower skin irritation and a reasonably good permeation enhancement effect. ...

Dissolution enhancement of sorafenib tosylate by co-milling with tetradecanol post-extracted using supercritical carbon dioxide

I Choi, S Y Park, S-W Lee, Z Kang, Y S Jin, I W Kim
PMID: 32033627   DOI: 10.1691/ph.2020.9120

Abstract

Sorafenib (SOR) is an important multikinase inhibitor for the treatment of cancers. It is commercially available (Nexavar from Bayer) in the form of sorafenib tosylate (SORt) due to its very low solubility. Studies have been made to further improve the dissolution behavior of the tosylate form (SORt), which could ultimately moderate the currently high daily dose. In the present study, SORt nanoparticles (SORt-NP) were prepared through a process that combined two industrially well-accepted techniques of co-milling and supercritical extraction. SORt was co-milled with hydrophilic polymers and tetradecanol, and the tetradecanol was post-extracted using supercritical carbon dioxide. The process enabled the formation of SORt-NP without using any toxic organic solvents, and the drug/excipient ratio (1:0.38) was substantially higher than determined in other studies (1:5.4-10). The enhanced dissolution behavior of SORt-NP was possible with an optimized number of milling cycles. Combining co-milling and supercritical extraction was able to form overall porous network structures with reduced crystallite size, which accelerated the dissolution of SORt-NP. The current method could be easily extended to other poorly soluble drugs as a general approach to improve their dissolution behaviors.


Lignin assisted Pickering emulsion polymerization to microencapsulate 1-tetradecanol for thermal management

Yanbin Wang, Xiang Li, Chuanfei Shen, Zhiping Mao, Hong Xu, Yi Zhong, Xiaofeng Sui, Xueling Feng, Bijia Wang
PMID: 31870865   DOI: 10.1016/j.ijbiomac.2019.12.175

Abstract

This work explored the use of Pickering emulsion stabilized by lignin nanoparticles (LNPs) to microencapsulate 1-tetradecanol (TDA) via polymerization of acrylates for thermal management. The morphology and thermal performance of the resulting microcapsules were explored using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). A highest encapsulation ratio of 81.4% and melting enthalpy of 190 J/g could be achieved when the core/shell mass ratio was 2:1, and 10 wt% of the crosslinking monomer pentaerythritol tetraacrylate (PETRA) was used. Results of the leakage and accelerated thermal cycling tests showed that the microcapsules had good thermal and chemical stability. When the microcapsules were combined with gypsum, an effective thermal storage composite was obtained, showing good potential for thermal management in the construction field.


Topical oral 1-tetradecanol complex in the treatment of periodontal diseases in cats

Fernanda Maria Lopes Kubitza, James Mudie George Anthony
PMID: 30652935   DOI: 10.1177/1098612X18820734

Abstract

The aim of this study was to evaluate the outcomes of the treatment of chronic periodontal disease with an oral application of tetradecanol complex (1-TDC) in cats.
The test group (n = 9) received 1-TDC (525 mg per gel capsule/day) and the placebo group (n = 4) received olive oil (0.25 ml per gel capsule/day) for 6 weeks.
Oral treatment with 1-TDC resulted in significant reductions in all parameters of clinical periodontal disease except tooth mobility at 6 weeks. The 1-TDC group exhibited a statistically significant reduction in pocket depth, clinical attachment loss, gingival index and bleeding on probing after treatment at 6 weeks, whereas the placebo group did not show any significant change.
Chronic inflammation associated with periodontal diseases leads to periodontal tissue destruction. As a result, modulation of the host response has been included in the treatment protocol for periodontal diseases. Fatty acids present anti-inflammatory properties and are being investigated for use in the treatment and prevention of progressive periodontal diseases.


Near-infrared triggered co-delivery of doxorubicin and quercetin by using gold nanocages with tetradecanol to maximize anti-tumor effects on MCF-7/ADR cells

Zhipeng Zhang, Shaohui Xu, Yun Wang, Yanna Yu, Fangzhou Li, Hao Zhu, Yuanyuan Shen, Shengtang Huang, Shengrong Guo
PMID: 28881205   DOI: 10.1016/j.jcis.2017.08.097

Abstract

Previously, combination chemotherapy of doxorubicin (DOX) and quercetin (QUR) was developed to improve antitumor effects and reverse multidrug resistance and several biocompatible nanocarriers, such as liposomes and micelles, were validated for their targeted delivery. In this study, we report a near-infrared (NIR)-responsive drug delivery system based on DOX and QUR co-loaded gold nanocages (AuNCs) with biotin modification. The system was simply fabricated by filling the hollow interiors of AuNCs with tetradecanol (TD), a phase-change material with a melting point of 39°C, to control the drug release. The main cause of multidrug resistance (MDR) of DOX is the overexpression of P-glycoprotein (P-gp), which can be inhibited by QUR. Thus the combination chemotherapy of DOX and QUR may provide a promising strategy for MDR. The in vitro cytotoxicity of DOX and QUR at several fixed mass ratios was carried out and showed that the combination index (CI) was the smallest at the ratio of 1:0.2, indicating that the best synergistic effect was achieved. The resultant nanocomplex (abbreviated as BPQD-AuNCs) exhibited fast release (80% released in 20min) and strong cytotoxicity against MCF-7/ADR cells (IC
, 1.5μg/mL) under NIR irradiation. Additionally, BPQD-AuNCs were found to generate a large amount of reactive oxygen species (ROS), to inhibit P-gp expression and ATP activity. Taken together, the results show that BPQD-AuNC is a prospective nano-delivery system for overcoming multidrug-resistant cancer.


Essential oil composition of Cymbocarpum erythraeum (DC.) Boiss. from Turkey

Ayşe Betül Avci, Mustafa Korkmaz, Hasan Özçelik
PMID: 24601748   DOI: 10.1080/14786419.2014.891116

Abstract

The aim of this study was to determine the essential oil content and composition of Cymbocarpum erythraeum (DC.) Boiss., a rare species spread in flora of Turkey. The samples were collected during the fructifying period of the plant from Erzincan, Turkey, at an altitude of 2430 m, in 2010. Essential oils were obtained from different parts of the plant such as fruits and herbal parts with Clevenger apparatus by hydro-distillation. Essential oil contents of the plant material were 0.38 ± 0.015%, 0.23 ± 0.012% and 0.21 ± 0.015% from fruits, herbal parts with fruits and herbal parts without fruits, respectively. Composition of essential oil was identified by gas chromatography-mass spectrometry. The essential oil of the herbal parts of the plant was dominated by fatty alcohols and aldehydes which accounted for 73.10% and 24.64%, respectively. Myristyl alcohol (1-tetradecanol) was identified as a major component of essential oil with an average content of 73.10%.


Temoporfin-loaded 1-tetradecanol-based thermoresponsive solid lipid nanoparticles for photodynamic therapy

Ingrid Brezaniova, Martin Hruby, Jarmila Kralova, Vladimir Kral, Zulfiya Cernochova, Peter Cernoch, Miroslav Slouf, Jana Kredatusova, Petr Stepanek
PMID: 27622757   DOI: 10.1016/j.jconrel.2016.09.009

Abstract

We developed fully biodegradable/metabolizable nanosystem based on polymer surfactant-stabilized thermoresponsive solid lipid nanoparticles with non-covalently bound photosensitizer temoporfin (T-SLNP) with particle size below 50nm. The efficacy of T-SLNP was compared with commercial temoporfin formulation in terms of in vitro phototoxicity in 4T1 (murine mammary carcinoma) and MDA-MB-231(human breast adenocarcinoma) cells and of in vivo anticancer effect in Nu/Nu mice bearing MDA-MB-231 tumors. In vitro study demonstrated faster accumulation kinetics in the cells for our formulation design resulting in higher phototoxicity against the tumor cells. In vivo anticancer efficacy was markedly improved by T-SLNP compared with commercial temoporfin formulation. Owing to controlled and sustained release properties, subcellular size, biocompatibility with tissue and cells, the T-SLNP nanodispersion prepared in this study represents promising drug delivery system applicable in cancer treatment.


Contact dermatitis caused by fatty alcohols: may polyethoxylation of the fatty alcohols influence their sensitizing potential?

Monica Corazza, Stefania Zauli, Anna Bianchi, Simonetta Benetti, Alessandro Borghi, Annarosa Virgili
PMID: 23421464   DOI: 10.1111/cod.12020

Abstract




Self-assembled transparent conductive electrodes from Au nanoparticles in surfactant monolayer templates

Ahiud Morag, Liron Philosof-Mazor, Roman Volinsky, Elad Mentovich, Shachar Richter, Raz Jelinek
PMID: 22039603   DOI: 10.1002/adma.201101290

Abstract




Magnetic activated release of umbelliferone from lipid matrices

Dandan Yi, Pengyun Zeng, Timothy Scott Wiedmann
PMID: 20438822   DOI: 10.1016/j.ijpharm.2010.04.040

Abstract

Lipid matrices containing dispersed superparamagnetic iron oxide (SPIO) particles were investigated as a magnetic field-responsive drug delivery system. Lipid matrices were prepared by combining myristyl alcohol, fatty acid coated SPIO particles, and umbelliferone (UMB). With placement of the matrices into the release medium, initial UMB release was fast but fell to zero indicating a burst effect. With application of an alternating magnetic field, additional UMB was released. The rate and extent of magnetic field-stimulated release increased with UMB load but not SPIO content. Differences between oleic and myristic acid coated SPIO appeared to be a result of phase separation. UMB release coincided with matrix melting, which can be controlled by the SPIO content and external magnetic field as shown by theoretical analysis. While significant technological issues remain, the foundation for developing magnetic field-stimulated drug delivery systems has been established.


Production of medium chain length fatty alcohols from glucose in Escherichia coli

J Tyler Youngquist, Martin H Schumacher, Joshua P Rose, Thomas C Raines, Mark C Politz, Matthew F Copeland, Brian F Pfleger
PMID: 24141053   DOI: 10.1016/j.ymben.2013.10.006

Abstract

Metabolic engineering offers the opportunity to produce a wide range of commodity chemicals that are currently derived from petroleum or other non-renewable resources. Microbial synthesis of fatty alcohols is an attractive process because it can control the distribution of chain lengths and utilize low cost fermentation substrates. Specifically, primary alcohols with chain lengths of 12 to 14 carbons have many uses in the production of detergents, surfactants, and personal care products. The current challenge is to produce these compounds at titers and yields that would make them economically competitive. Here, we demonstrate a metabolic engineering strategy for producing fatty alcohols from glucose. To produce a high level of 1-dodecanol and 1-tetradecanol, an acyl-ACP thioesterase (BTE), an acyl-CoA ligase (FadD), and an acyl-CoA/aldehyde reductase (MAACR) were overexpressed in an engineered strain of Escherichia coli. Yields were improved by balancing expression levels of each gene, using a fed-batch cultivation strategy, and adding a solvent to the culture for extracting the product from cells. Using these strategies, a titer of over 1.6 g/L fatty alcohol with a yield of over 0.13 g fatty alcohol/g carbon source was achieved. These are the highest reported yield of fatty alcohols produced from glucose in E. coli.


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